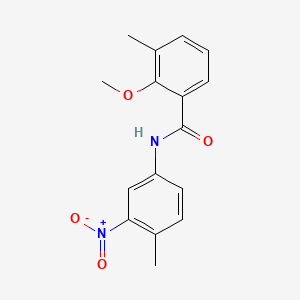![molecular formula C19H24ClNO3 B4407212 4-{2-[2-(benzyloxy)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4407212.png)
4-{2-[2-(benzyloxy)phenoxy]ethyl}morpholine hydrochloride
Descripción general
Descripción
4-{2-[2-(benzyloxy)phenoxy]ethyl}morpholine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is a selective antagonist of the 5-HT2B receptor and has been used in various studies to investigate the role of this receptor in different physiological and pathological processes.
Mecanismo De Acción
4-{2-[2-(benzyloxy)phenoxy]ethyl}morpholine hydrochloride is a selective antagonist of the 5-HT2B receptor. This receptor belongs to the family of serotonin receptors and is involved in various physiological and pathological processes. The antagonistic effect of this compound on the 5-HT2B receptor blocks the binding of serotonin to this receptor and inhibits its downstream signaling pathways.
Biochemical and physiological effects:
The blockade of the 5-HT2B receptor by this compound has been shown to have various biochemical and physiological effects. In studies related to cardiovascular diseases, this compound has been shown to reduce the proliferation of vascular smooth muscle cells and inhibit the development of pulmonary hypertension. In studies related to cancer, it has been shown to inhibit the growth and metastasis of tumor cells. In the central nervous system, it has been shown to modulate the release of neurotransmitters and have potential as a treatment for psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-{2-[2-(benzyloxy)phenoxy]ethyl}morpholine hydrochloride in lab experiments has several advantages. It is a selective antagonist of the 5-HT2B receptor and has a high affinity for this receptor. It is also stable and can be easily synthesized in the lab. However, there are some limitations to its use. It has a short half-life and may require repeated administration during experiments. It also has potential off-target effects on other serotonin receptors, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 4-{2-[2-(benzyloxy)phenoxy]ethyl}morpholine hydrochloride in scientific research. One direction is the investigation of its potential as a treatment for cardiovascular diseases, pulmonary hypertension, and cancer. Another direction is the exploration of its role in the central nervous system and its potential as a treatment for psychiatric disorders. Further studies are also needed to determine the optimal dosage and administration of this compound and to investigate its potential off-target effects on other serotonin receptors.
Aplicaciones Científicas De Investigación
4-{2-[2-(benzyloxy)phenoxy]ethyl}morpholine hydrochloride has been extensively used in scientific research to investigate the role of the 5-HT2B receptor in various physiological and pathological processes. This compound has been used in studies related to cardiovascular diseases, pulmonary hypertension, and cancer. It has also been used to investigate the role of the 5-HT2B receptor in the central nervous system and its potential as a target for the treatment of psychiatric disorders.
Propiedades
IUPAC Name |
4-[2-(2-phenylmethoxyphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.ClH/c1-2-6-17(7-3-1)16-23-19-9-5-4-8-18(19)22-15-12-20-10-13-21-14-11-20;/h1-9H,10-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXAGYZKRUMTLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(4-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4407134.png)
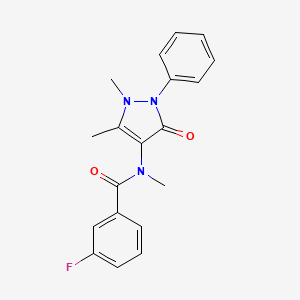
![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B4407145.png)
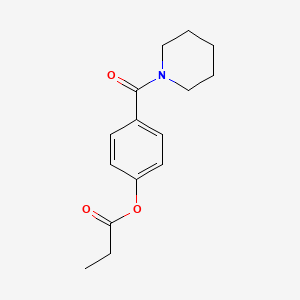
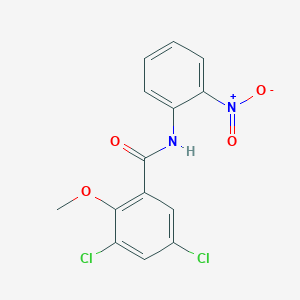
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylbenzamide](/img/structure/B4407165.png)
![2-(1-adamantyl)-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4407173.png)
![4-[({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl propionate](/img/structure/B4407182.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4407199.png)

![N-(4-{[2-(benzoylamino)acetyl]amino}phenyl)benzamide](/img/structure/B4407211.png)
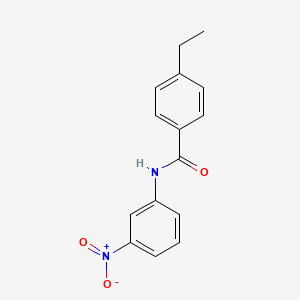
![4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4407218.png)
